molecular formula C9H16O3 B6151516 3-(cyclohexyloxy)propanoic acid CAS No. 27912-81-8

3-(cyclohexyloxy)propanoic acid

Cat. No.: B6151516
CAS No.: 27912-81-8
M. Wt: 172.2
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Description

3-(Cyclohexyloxy)propanoic acid is a carboxylic acid derivative featuring a cyclohexyl ether group (-O-cyclohexane) at the third carbon of the propanoic acid backbone. This structure imparts unique physicochemical properties, including moderate lipophilicity due to the bulky cyclohexyl group and polar carboxylic acid functionality. The cyclohexyloxy group distinguishes it from other propanoic acid derivatives, influencing solubility, metabolic stability, and synthetic accessibility .

Properties

CAS No.

27912-81-8

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexyloxy)propanoic acid typically involves the reaction of cyclohexanol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol attacks the carbon atom bearing the chlorine in 3-chloropropanoic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other bases.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexylcarboxylic acid.

    Reduction: Formation of 3-(cyclohexyloxy)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(cyclohexyloxy)propanoic acid involves its interaction with biological membranes, enhancing the permeation of drugs across these membranes. This is achieved through the modification of membrane fluidity and the formation of transient pores, facilitating the transport of therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, biological activities, and sources:

Compound Name Substituent Biological Activity/Properties Source
3-(Cyclohexyloxy)propanoic acid Cyclohexyloxy Not explicitly reported N/A
3-(4-Hydroxyphenyl)propanoic acid 4-Hydroxyphenyl Antioxidant; potential irritant
3-(3'-Hydroxyphenyl)propanoic acid 3'-Hydroxyphenyl Microbial catabolite (e.g., raspberry fermentation)
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-Hydroxy-3-methoxyphenyl Antimicrobial (Mycobacterium smegmatis inhibition)
3-(Cyclopentyloxy-substituted analogs) Cyclopentyloxy Structural similarity; unconfirmed activity
3-[(Cyclohexylcarbonyl)amino]propanoic acid Cyclohexylcarbonyl amide Amide derivative; synthetic versatility
Key Observations:
  • Hydrophobicity vs.
  • Metabolic Stability: Ether linkages (as in cyclohexyloxy) are generally more resistant to hydrolysis than ester or amide groups, suggesting longer metabolic half-lives compared to amide analogs like 3-[(cyclohexylcarbonyl)amino]propanoic acid .
Antimicrobial and Antioxidant Potential
  • Phenolic Derivatives: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (MIC₅₀: 58.5 μg·mL⁻¹ against Mycobacterium smegmatis) and 3-(4-hydroxyphenyl)propanoic acid exhibit antimicrobial and antioxidant activities attributed to phenolic hydroxyl groups, which participate in radical scavenging .

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